molecular formula C11H16N2O3S B8773037 ethyl 2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylate

ethyl 2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylate

Cat. No. B8773037
M. Wt: 256.32 g/mol
InChI Key: SOKOIAXTDHBEHC-UHFFFAOYSA-N
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Patent
US08658635B2

Procedure details

Ethyl 2-(4-morpholinylmethyl)-1,3-thiazole-4-carboxylate (260 mg) was dissolved in methanol (5 ml). Sodium hydroxide (5 ml) was added and the mixture was stirred at RT for 18 h. The solvent was removed in vacuo and water (10 ml) added. The pH was adjusted to pH 5-6 by the addition of 2M hydrochloric acid. The aqueous layer was washed with DCM (3×25 ml). The aqueous layer was loaded onto a SCX SPE cartridge (20 g) and allowed to stand for 15 min. Elution with ethanol (100 ml) followed by 2M ammonia in ethanol (100 ml) gave the title compound (121 mg) as a white solid.
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][C:8]2[S:9][CH:10]=[C:11]([C:13]([O:15]CC)=[O:14])[N:12]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[OH-].[Na+]>CO>[N:1]1([CH2:7][C:8]2[S:9][CH:10]=[C:11]([C:13]([OH:15])=[O:14])[N:12]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
N1(CCOCC1)CC=1SC=C(N1)C(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo and water (10 ml)
ADDITION
Type
ADDITION
Details
added
ADDITION
Type
ADDITION
Details
The pH was adjusted to pH 5-6 by the addition of 2M hydrochloric acid
WASH
Type
WASH
Details
The aqueous layer was washed with DCM (3×25 ml)
WAIT
Type
WAIT
Details
to stand for 15 min
Duration
15 min
WASH
Type
WASH
Details
Elution with ethanol (100 ml)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1(CCOCC1)CC=1SC=C(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 121 mg
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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